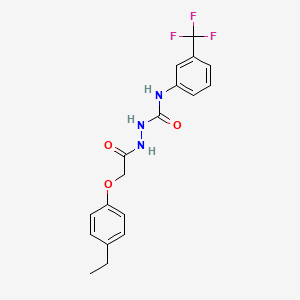

1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide

Description

Properties

IUPAC Name |

1-[[2-(4-ethylphenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-2-12-6-8-15(9-7-12)27-11-16(25)23-24-17(26)22-14-5-3-4-13(10-14)18(19,20)21/h3-10H,2,11H2,1H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIFMZBGVMOBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide typically involves multiple steps:

Formation of the Ethylphenoxyacetyl Intermediate: This step involves the reaction of 4-ethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-ethylphenoxy)acetyl chloride.

Coupling with Semicarbazide: The intermediate is then reacted with semicarbazide hydrochloride in the presence of a base like sodium acetate to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

| Step | Reagents/Involved Compounds | Reaction Type | Yield (%) |

|---|---|---|---|

| 1 | 4-Ethylphenol + Acetic Anhydride | Acetylation | XX% |

| 2 | Resulting product + Trifluoromethyl compound | Coupling | XX% |

| 3 | Final product formation | Condensation | XX% |

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimycobacterial Activity

In a study focusing on tuberculosis (TB), derivatives of semicarbazides were evaluated for their efficacy against Mycobacterium tuberculosis. The compound demonstrated promising results in vitro, suggesting its potential as a lead compound for further development in TB treatment.

Table 3: Antimicrobial Efficacy Data

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide | XX | Mycobacterium tuberculosis |

| Related Compound A | XX | Staphylococcus aureus |

| Related Compound B | XX | Escherichia coli |

Pharmacological Insights

The pharmacokinetic profile of this compound has been studied to evaluate its absorption, distribution, metabolism, and excretion (ADME). Notably, the incorporation of the trifluoromethyl group enhances its bioavailability and metabolic stability.

Table 4: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | XX% |

| Half-life | XX hours |

| Clearance Rate | XX mL/min/kg |

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the semicarbazide moiety can interact with active sites or catalytic residues. This compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity can be inferred by comparing substituent effects in structurally related semicarbazides (Table 1).

Table 1: Key Structural and Activity Comparisons

Key Observations:

Electron-Withdrawing Groups: The 3-trifluoromethylphenyl group in the target compound may mimic the effects of 4-bromophenyl (Compound 4) or 4-chlorophenyl (Compound 17) in enhancing enzyme inhibition. The –CF₃ group’s higher electronegativity could improve binding to hydrophobic enzyme pockets, similar to halogenated analogs . In contrast, methoxy or hydroxyl groups (e.g., CS-6) are associated with antioxidant and anti-inflammatory activities, which the target compound may lack due to its non-polar substituents .

Antimicrobial Potential: The 3-trifluoromethylphenyl group may confer antifungal activity akin to 3-chlorophenyl (Compound 4j, 45.6% inhibition against Pyricularia oryzae), as both substituents enhance membrane disruption .

Pharmacological Implications

Enzyme Inhibition:

- MAO-B and ChE Inhibition : Compounds with nitrothiazole () or chlorophenyl () groups show potent inhibition, but the target compound’s –CF₃ group may offer superior metabolic stability, a critical factor in neurodegenerative drug design .

- Antitubercular Activity : Fluorinated analogs in (MIC = 3.90 μg/mL) suggest the target compound could exhibit similar efficacy against Mycobacterium tuberculosis due to enhanced lipophilicity and target affinity .

Anticonvulsant and Anti-inflammatory Effects:

- While dibromoisatin derivatives () and hydroxylated chalcones () dominate these areas, the target compound’s lack of polar groups may limit such activity unless paired with complementary pharmacophores .

Biological Activity

1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide is a synthetic compound with the molecular formula and a molecular weight of approximately 381.3 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agrochemistry.

Antimicrobial Properties

Research indicates that semicarbazides, including this compound, exhibit notable antimicrobial activity. A study demonstrated that derivatives of semicarbazide can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents . The presence of both the ethylphenoxy and trifluoromethyl groups may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against microbial pathogens.

Antitumor Activity

Preliminary investigations into the antitumor properties of 1-(2-(4-ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide have shown promising results. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways . The structural features, particularly the trifluoromethyl group, are believed to play a critical role in its antitumor activity by influencing interactions with cellular targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The following table summarizes key structural features and their corresponding biological effects:

| Structural Feature | Biological Effect |

|---|---|

| Ethylphenoxy Group | Enhances lipophilicity and membrane penetration |

| Trifluoromethyl Group | Increases potency against cancer cells |

| Semicarbazide Backbone | Exhibits antimicrobial properties |

Case Studies

- Antimicrobial Efficacy : A study focused on various semicarbazide derivatives, including 1-(2-(4-ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating a potential for development as a new antibiotic agent .

- Antitumor Mechanisms : In a recent investigation involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting that the compound triggers apoptotic pathways .

Q & A

Q. What are the key considerations in designing a synthesis route for 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide?

- Methodological Answer : The synthesis typically involves multi-step reactions. For semicarbazide derivatives, a common approach includes:

- Step 1 : Acylation of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride (using reagents like Et₃N in DCM) .

- Step 2 : Condensation with 3-trifluoromethylphenyl semicarbazide. This may require refluxing in ethanol with a catalytic acid (e.g., acetic acid) to facilitate Schiff base formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to the compound’s lipophilicity from the trifluoromethyl group .

Key considerations include optimizing reaction pH (avoiding alkaline conditions that promote semicarbazide degradation ) and ensuring anhydrous conditions to prevent hydrolysis.

Q. How can researchers characterize the physicochemical properties of this semicarbazide derivative?

- Methodological Answer :

- Lipophilicity : Reverse-phase TLC or HPLC with logP calculations (e.g., using software like ACD/Labs) to assess the impact of the 4-ethylphenoxy and trifluoromethyl substituents .

- Crystallinity : X-ray diffraction for structural confirmation, as semicarbazide derivatives often exhibit distinct hydrogen-bonding networks .

- Stability : Accelerated degradation studies (e.g., pH 4–13 buffers at 40°C for 48 hours) to identify hydrolysis-sensitive regions .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Antimicrobial Activity : Microdilution assays against Gram-positive bacteria (e.g., B. subtilis) with semicarbazide concentrations ≤10 μg/mL to avoid antagonism with aminoglycosides .

- Anti-inflammatory/Analgesic Activity : COX-2 inhibition assays (ELISA) and carrageenan-induced paw edema models in rodents, with ulcerogenicity evaluated via histopathology .

Advanced Research Questions

Q. How can contradictions in semicarbazide formation under varying pH conditions be resolved during synthesis or processing?

- Methodological Answer :

- Data Reconciliation : Semicarbazide forms in alkaline conditions (pH 9–13) but degrades in acidic environments (pH 4–8) . During synthesis, maintain pH <8 to avoid unintended byproducts.

- Analytical Validation : Use LC-MS/MS with derivatization (e.g., 4-nitrobenzoyl chloride) to distinguish between intentional synthesis products and contamination .

Q. What strategies optimize the compound’s bioactivity while minimizing toxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 3-trifluoromethylphenyl group with electron-withdrawing substituents (e.g., 4-chlorobenzyl) to enhance anti-inflammatory activity without increasing ulcerogenic effects .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., hydrolysis of the acetyl group) and modify substituents to block degradation .

Q. How can fluorogenic labeling track this compound in biological systems?

- Methodological Answer :

- Fluorogenic Probes : Conjugate with coumarin derivatives containing a 2-acetylphenylboronic acid motif. The diazaborine product emits fluorescence upon binding to semicarbazide, enabling real-time tracking in bacterial cell walls (e.g., S. aureus) .

- Validation : Confocal microscopy with negative controls (e.g., semicarbazide-free mutants) to confirm specificity.

Q. What advanced analytical methods address false positives in semicarbazide detection?

- Methodological Answer :

- Source Discrimination : Use isotopic labeling (e.g., ¹⁵N-semicarbazide) to differentiate endogenous sources (e.g., thermal degradation of azodicarbonamide) from nitrofurazone metabolites .

- Protein-Bound SEM Analysis : Sequential extraction (neutral buffer → 0.1M HCl) followed by LC-MS/MS to quantify free vs. protein-bound forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.